5-({[(3-Chloroanilino)carbonyl]oxy}ethanimidoyl)-4-methyl-2-phenyl-1,3-thiazole
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Overview
Description
5-({[(3-Chloroanilino)carbonyl]oxy}ethanimidoyl)-4-methyl-2-phenyl-1,3-thiazole is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a thiazole ring, a phenyl group, and a chloroanilino moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-({[(3-Chloroanilino)carbonyl]oxy}ethanimidoyl)-4-methyl-2-phenyl-1,3-thiazole typically involves multiple steps. One common method includes the reaction of 3-chloroaniline with ethyl chloroformate to form an intermediate, which is then reacted with 4-methyl-2-phenyl-1,3-thiazole-5-carboxylic acid under specific conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of automated systems ensures precise control over reaction parameters, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-({[(3-Chloroanilino)carbonyl]oxy}ethanimidoyl)-4-methyl-2-phenyl-1,3-thiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chloro group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-({[(3-Chloroanilino)carbonyl]oxy}ethanimidoyl)-4-methyl-2-phenyl-1,3-thiazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which 5-({[(3-Chloroanilino)carbonyl]oxy}ethanimidoyl)-4-methyl-2-phenyl-1,3-thiazole exerts its effects involves interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved often include inhibition of key metabolic processes, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- 5-({[(3-Bromoanilino)carbonyl]oxy}ethanimidoyl)-4-methyl-2-phenyl-1,3-thiazole
- 5-({[(3-Fluoroanilino)carbonyl]oxy}ethanimidoyl)-4-methyl-2-phenyl-1,3-thiazole
Uniqueness
Compared to similar compounds, 5-({[(3-Chloroanilino)carbonyl]oxy}ethanimidoyl)-4-methyl-2-phenyl-1,3-thiazole is unique due to the presence of the chloro group, which can significantly influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for specific applications where other similar compounds may not be as effective.
Biological Activity
The compound 5-({[(3-Chloroanilino)carbonyl]oxy}ethanimidoyl)-4-methyl-2-phenyl-1,3-thiazole is a thiazole derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- Molecular Formula : C20H17ClN2O4S
- CAS Number : 477872-53-0
- Molecular Weight : 404.87 g/mol
This compound features a thiazole ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties.
Anticancer Activity
Several studies have investigated the anticancer potential of thiazole derivatives. The compound has been shown to exhibit cytotoxic effects against various cancer cell lines. For instance:
- A study reported that thiazole derivatives could inhibit cell proliferation in human breast cancer cells (MCF-7) with IC50 values ranging from 5 to 15 µM depending on the specific derivative tested .
- Another study indicated that compounds similar to this compound demonstrated significant apoptosis-inducing activity in lung cancer cells .
Antimicrobial Activity
Thiazoles are also recognized for their antimicrobial properties. The compound has shown effectiveness against several bacterial strains:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
These results suggest that the compound may serve as a lead structure for developing new antimicrobial agents.
The biological activity of thiazole derivatives often involves the inhibition of key enzymes or pathways within target cells. For example:
- Enzyme Inhibition : Thiazoles can act as inhibitors of enzymes such as acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation in neurological disorders . This mechanism is particularly relevant for compounds targeting neurodegenerative diseases like Alzheimer's.
Case Studies
Properties
IUPAC Name |
[(E)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethylideneamino] N-(3-chlorophenyl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O2S/c1-12-17(26-18(21-12)14-7-4-3-5-8-14)13(2)23-25-19(24)22-16-10-6-9-15(20)11-16/h3-11H,1-2H3,(H,22,24)/b23-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTNZFFZXHZWRSP-YDZHTSKRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)C(=NOC(=O)NC3=CC(=CC=C3)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)/C(=N/OC(=O)NC3=CC(=CC=C3)Cl)/C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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